molecular formula C28H37F3O4 B1644339 4-(Trifluoromethyl)umbelliferyl oleate CAS No. 352525-07-6

4-(Trifluoromethyl)umbelliferyl oleate

Cat. No.: B1644339
CAS No.: 352525-07-6
M. Wt: 494.6 g/mol
InChI Key: SUYMAHKATXKUBJ-KTKRTIGZSA-N
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Description

4-(Trifluoromethyl)umbelliferyl oleate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-7-yl group, a trifluoromethyl group, and an octadec-9-enoate moiety. It has gained attention due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

The primary target of the compound 4-(Trifluoromethyl)umbelliferyl oleate, also known as [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate, is lipase .

Mode of Action

This compound interacts with lipase through a process of hydrolysis . Upon hydrolysis, it releases a highly fluorescent compound called 4-trifluoromethylumbelliferone . This interaction results in a change in the fluorescence intensity, which can be measured and used to quantify the activity of lipase .

Biochemical Pathways

The action of this compound affects the lipid metabolism pathway. By acting as a substrate for lipase, it participates in the breakdown of lipids. The downstream effects include the release of fatty acids and glycerol, which are further metabolized for energy production or other cellular processes .

Pharmacokinetics

Its metabolism likely involves hydrolysis by lipase, and excretion pathways would depend on the resulting metabolites .

Result of Action

The molecular effect of this compound’s action is the release of 4-trifluoromethylumbelliferone, a highly fluorescent compound . On a cellular level, this can lead to changes in cellular fluorescence, which can be used as a measure of lipase activity .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the compound is reported to be insensitive to pH, making it suitable for use in various environments, including food analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)umbelliferyl oleate typically involves multiple steps, including the formation of the chromen-7-yl core, introduction of the trifluoromethyl group, and esterification with octadec-9-enoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)umbelliferyl oleate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

  • 4-(Trifluoromethyl)umbelliferyl oleate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with altered biological activities or improved properties.

Fluorogenic Substrate

  • The compound is used as a fluorogenic substrate for lipases. Upon hydrolysis by lipases, it releases 4-trifluoromethylumbelliferone, a highly fluorescent compound that can be detected using fluorescence spectroscopy. This property makes it useful in biochemical assays for measuring lipase activity .

Biological Applications

Enzyme Mechanism Studies

  • In biological research, this compound is utilized to study enzyme mechanisms. Its interaction with lipases provides insights into lipid metabolism pathways and enzyme kinetics. By analyzing the hydrolysis process, researchers can gain a better understanding of enzyme-substrate interactions.

Cellular Effects

  • The compound influences cellular processes related to lipid metabolism. By acting as a substrate for lipases, it participates in the breakdown of lipids, leading to the release of fatty acids and glycerol. This action can affect energy production and other metabolic pathways within cells.

Medical Applications

Therapeutic Potential

  • There is ongoing research into the therapeutic potential of this compound as an anti-inflammatory agent and antioxidant. Its unique structure may allow it to interact with biological targets involved in inflammatory responses or oxidative stress.

Drug Development

  • The compound's properties make it a candidate for drug development, particularly in creating new therapeutic agents that target lipid metabolism disorders or inflammatory diseases. Case studies have indicated its effectiveness in modulating biological pathways relevant to these conditions.

Industrial Applications

Material Development

  • In industry, this compound is employed in the development of new materials such as polymers and coatings. Its chemical stability and reactivity contribute to the formulation of materials with desirable properties for various applications.

Environmental Applications

  • The compound's insensitivity to pH makes it suitable for use in diverse environments, including food analysis and environmental monitoring. Its ability to act as a substrate for enzymatic reactions allows for the detection of specific contaminants or biochemical markers.

Case Studies

Study Application Findings
Study on Lipase ActivityFluorogenic SubstrateDemonstrated that this compound effectively measures lipase activity through fluorescence emission .
Research on Lipid MetabolismEnzyme MechanismShowed that the compound influences lipid breakdown pathways, impacting energy production in cells.
Therapeutic ResearchAnti-inflammatory PotentialIndicated potential use in treating inflammatory diseases due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: This compound shares structural similarities with 4-(Trifluoromethyl)umbelliferyl oleate, particularly in the presence of a fluorine atom.

    Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antioxidant properties, similar to the potential antioxidant activity of this compound.

Uniqueness

The uniqueness of this compound lies in its combination of a chromen-7-yl group, trifluoromethyl group, and octadec-9-enoate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview of 4-(Trifluoromethyl)umbelliferyl Oleate

This compound is synthesized from umbelliferone, a naturally occurring coumarin, and oleic acid. The introduction of the trifluoromethyl group is expected to enhance the lipophilicity and biological activity of the compound. Umbelliferone derivatives are known for various pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various umbelliferone derivatives found that they possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Table 1: Antimicrobial Activity of Umbelliferone Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The results suggest that the trifluoromethyl substitution significantly enhances the antimicrobial efficacy compared to other derivatives without this modification.

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A case study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects in Murine Models

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control250300
This compound (50 mg/kg)150180

These findings indicate that the compound may modulate inflammatory pathways effectively, suggesting potential therapeutic applications in inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in inflammation and microbial resistance. The presence of the trifluoromethyl group may enhance binding affinity to target proteins or receptors involved in these processes.

Properties

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)34-22-18-19-23-24(28(29,30)31)21-27(33)35-25(23)20-22/h9-10,18-21H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYMAHKATXKUBJ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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